4-[(2-ethylpiperidin-1-yl)sulfonyl]-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-16-6-4-5-13-26(16)32(28,29)18-10-7-15(8-11-18)21(27)24-25-22-23-19-12-9-17(30-2)14-20(19)31-22/h7-12,14,16H,3-6,13H2,1-2H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEYUWNABWTDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The synthesis begins with the preparation of 2-ethylpiperidine through a cyclization reaction.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with benzothiazole: The sulfonylated piperidine is then coupled with 6-methoxy-1,3-benzothiazole through a nucleophilic substitution reaction.
Formation of benzohydrazide: Finally, the benzothiazole derivative is reacted with a benzohydrazide precursor to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The benzohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Physicochemical Properties
- Solubility: The sulfonyl group enhances aqueous solubility relative to non-sulfonylated analogues (e.g., Schiff base in compound 5) .
- Crystal Packing : Piperidine’s conformational flexibility may reduce crystalline stability compared to rigid adamantane derivatives (), impacting formulation .
Biological Activity
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a benzothiazole moiety, and a benzohydrazide group, which together contribute to its diverse chemical reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial tests against various pathogens.
- Anticancer Potential : There are indications of cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Comparative Analysis
To better understand the potential of this compound, it can be compared with other similar compounds:
| Compound Name | Similarities | Differences |
|---|---|---|
| 4-(2-Ethylpiperidin-1-yl)sulfonyl Aniline | Shares piperidine and sulfonyl groups | Lacks benzothiazole moiety |
| 4-(2-Ethylpiperidin-1-yl)sulfonyl Benzoic Acid | Contains piperidine and sulfonyl groups | Different aromatic core |
Q & A
Q. Mitigation Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the sulfonyl and methoxy groups via ¹H/¹³C NMR (e.g., sulfonyl protons at δ 3.1–3.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Basic: What are the solubility and stability profiles under varying pH and temperature conditions?
Q. Methodological Answer :
- Solubility : Sparingly soluble in water (logP ~3.5); use DMSO or DMF for biological assays. Solubility increases in acidic buffers (pH <4) due to protonation of the piperidine nitrogen .
- Stability :
- Degrades >60°C; store at –20°C under desiccation.
- Stable in pH 5–7 for 48 hours; monitor decomposition via UV-Vis at 280 nm .
Advanced: What mechanistic approaches can elucidate its potential antimicrobial or anticancer activity?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against E. coli DNA gyrase (IC₅₀) or human topoisomerase IIα (kinetic assays at 37°C) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (HeLa, MCF-7) .
- ROS Generation : Measure reactive oxygen species via DCFH-DA assay to link cytotoxicity to oxidative stress .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?
Q. Methodological Answer :
- Substituent Variation :
- Replace 6-methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
- Modify the ethyl group on piperidine to cyclopropyl for steric effects .
- Docking Studies : Use AutoDock Vina to predict binding affinity with EGFR or PARP-1 .
Advanced: What computational strategies identify potential biological targets?
Q. Methodological Answer :
- PharmMapper : Screen against >10,000 protein pockets to prioritize targets (e.g., kinases, proteases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns) to assess binding stability (RMSD <2 Å) .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (ATCC-verified) and assay conditions (e.g., 72-hour incubation) .
- Orthogonal Validation : Confirm antiproliferative effects via both MTT and clonogenic assays .
Advanced: How to design a scalable multi-step synthesis with >70% overall yield?
Q. Methodological Answer :
- Flow Chemistry : Optimize sulfonylation step in continuous flow reactors (residence time: 5 min, 25°C) .
- Catalytic Recycling : Use immobilized lipases for enantioselective hydrazide formation .
Advanced: How to assess stability in biological matrices (e.g., plasma)?
Q. Methodological Answer :
- LC-MS/MS Quantification : Spike compound into rat plasma, extract via protein precipitation (acetonitrile), and monitor degradation over 24 hours .
- Stability-Indicating Methods : Use gradient elution (0.1% formic acid in acetonitrile) to separate degradation products .
Advanced: Can this compound synergize with existing therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
